![molecular formula C9H10ClNO B2448145 N-[3-(chloromethyl)phenyl]acetamide CAS No. 90942-40-8](/img/structure/B2448145.png)

N-[3-(chloromethyl)phenyl]acetamide

Übersicht

Beschreibung

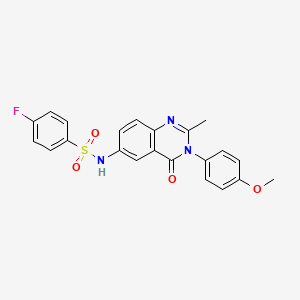

N-[3-(chloromethyl)phenyl]acetamide (CMPA) is an organic compound that is used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 201.57 g/mol and a melting point of 98-100 °C. CMPA is an important compound due to its wide range of applications in fields such as biochemistry, pharmacology, and toxicology. It is also used in the synthesis of other compounds and as a reagent in various reactions.

Wissenschaftliche Forschungsanwendungen

Silylated Derivatives Synthesis and Structure

- N-(2-hydroxyphenyl)acetamide was synthesized with chlorotrimethylsilane. Transsilylation by chloro(chloromethyl)dimethylsilane led to a new compound, investigated using NMR, X-ray analysis, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).

Radiosynthesis of Herbicides

- Radiosynthesis of chloroacetanilide herbicides, like acetochlor, and a dichloroacetamide safener was conducted for studies on metabolism and mode of action (Latli & Casida, 1995).

Improvement in Synthesis Techniques

- Improved synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was studied, focusing on technical methods and cost-effectiveness (Gong Fenga, 2007).

Comparative Metabolism in Liver Microsomes

- The metabolism of chloroacetamide herbicides and metabolites in human and rat liver microsomes was compared, exploring a pathway potentially involving carcinogenicity (Coleman et al., 2000).

Anti-Arthritic Properties

- N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).

Synthesis and Characterization Studies

- 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through several chemical processes, with the structure confirmed by IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).

Analysis of Conformations

- Conformations of certain chloro and diphenylthiophosphoryl acetamides were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).

Synthesis of N-phenyl Acetamide Derivatives

- N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized, optimizing conditions for the highest yield (Tao Jian-wei, 2009).

Eigenschaften

IUPAC Name |

N-[3-(chloromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMMJJQBRPVSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(chloromethyl)phenyl]acetamide | |

CAS RN |

90942-40-8 | |

| Record name | N-[3-(chloromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)

![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2448082.png)

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)